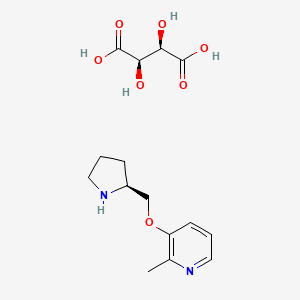
Pozanicline tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pozanicline tartrate, also known as ABT-089, is a compound developed by Abbott Laboratories. It is a neuronal nicotinic acetylcholine receptor agonist with nootropic and neuroprotective effects. This compound has shown potential in treating neurological disorders such as Alzheimer’s disease, Attention Deficit Hyperactivity Disorder (ADHD), and schizophrenia .
Preparation Methods
Pozanicline tartrate is synthesized from 2-methyl-3-hydroxypyridine and Boc-L-Prolinol through a dehydration reaction followed by deprotection of the nitrogen atom of prolinol . The synthetic route involves:
Dehydration Reaction: 2-methyl-3-hydroxypyridine reacts with Boc-L-Prolinol.
Deprotection: The nitrogen atom of prolinol is deprotected to yield pozanicline.
Chemical Reactions Analysis
Pozanicline tartrate undergoes various chemical reactions, including:
Oxidation: Pozanicline can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert pozanicline into reduced forms.
Substitution: Pozanicline can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pozanicline tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptor agonists.
Biology: Pozanicline is used to investigate the role of nicotinic receptors in neurotransmitter release and neuronal signaling.
Industry: Pozanicline is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
Pozanicline tartrate exerts its effects by acting as a neuronal nicotinic acetylcholine receptor agonist. It binds with high affinity to the α4β2 nicotinic acetylcholine receptors and has partial agonism to the α6β2 subtype . This binding modulates the release of several important neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive and neurological functions .
Comparison with Similar Compounds
Pozanicline tartrate is unique compared to other similar compounds due to its selective binding affinity and low tendency to cause side effects. Similar compounds include:
Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.
Nicotine: A well-known agonist of nicotinic acetylcholine receptors.
ABT-418: A compound similar to pozanicline with cognitive-enhancing properties
Pozanicline’s selectivity for specific receptor subtypes and its neuroprotective effects make it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
945405-37-8 |
|---|---|
Molecular Formula |
C15H22N2O7 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C11H16N2O.C4H6O6/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;5-1(3(7)8)2(6)4(9)10/h3,5-6,10,13H,2,4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI Key |
WOYZAVAGHHPUIK-LDGFUSNJSA-N |
SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















